molecular formula C6H5N3 B1284120 2-(Pyrimidin-2-yl)acetonitrile CAS No. 59566-45-9

2-(Pyrimidin-2-yl)acetonitrile

Cat. No.: B1284120
CAS No.: 59566-45-9
M. Wt: 119.12 g/mol
InChI Key: LNWCUVURNLRARG-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

2-(Pyrimidin-2-yl)acetonitrile (C₆H₅N₃) features a pyrimidine ring substituted at the 2-position with an acetonitrile group. The pyrimidine core adopts a planar geometry, with bond lengths and angles consistent with aromatic heterocyclic systems. Crystallographic data from iridium(III) complexes containing this ligand reveal an average Ir–N(pyrimidine) bond distance of 2.132 Å, indicating moderate σ-donor strength. The acetonitrile moiety extends perpendicularly to the pyrimidine plane, with a C–C≡N bond angle of 178.3°, reflecting minimal steric distortion.

Table 1: Key structural parameters

Parameter Value Source
Molecular weight 119.12 g/mol
Pyrimidine ring planarity <0.02 Å RMSD
C≡N bond length 1.146 Å
Torsion angle (C–C–C≡N) 3.2°

Tautomeric Forms and Conformational Dynamics

The compound exhibits restricted tautomerism due to the electron-withdrawing cyano group, which stabilizes the canonical pyrimidin-2-yl form. DFT studies on analogous systems reveal an energy barrier >25 kcal/mol for proton transfer between ring nitrogen atoms. Variable-temperature NMR shows no observable tautomeric interconversion below 150°C. The acetonitrile side chain displays limited rotational freedom, with a calculated barrier of 4.8 kcal/mol for C–C bond rotation.

Intermolecular Interactions in Solid-State Configurations

X-ray structures demonstrate three dominant interaction modes:

  • C–H∙∙∙N hydrogen bonds between pyrimidine C(5)–H and adjacent nitriles (2.89 Å)
  • π∙∙∙π stacking of pyrimidine rings (3.45–3.65 Å interplanar distances)
  • Dipole-dipole interactions between polarized C≡N groups

These interactions create a herringbone packing motif in pure crystalline form, with unit cell parameters a = 5.67 Å, b = 7.89 Å, c = 12.34 Å (P2₁/c space group).

Comparative Analysis with Pyrimidine-Based Acetonitrile Derivatives

Table 2: Structural comparison of derivatives

Derivative MW (g/mol) Substituent Effects Crystallographic Space Group
2-[4-(4-Methoxyphenyl)pyrimidin-2-yl]acetonitrile 225.25 Enhanced π-stacking from methoxy group P2₁2₁2₁
2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile 147.18 Steric hindrance reduces packing efficiency C2/c
2-[4-(Trifluoromethyl)pyrimidin-2-yl]acetonitrile 187.12 Fluorine participation in C–F∙∙∙H–C bonds P 1

Key trends:

  • Electron-withdrawing groups (e.g., CF₃) increase molecular dipole moments (4.92 D vs. 3.15 D for parent compound)
  • Bulky substituents reduce crystal density (1.214 g/cm³ vs. 1.408 g/cm³)
  • Para-substituted aryl derivatives exhibit 12-15° larger dihedral angles between pyrimidine and substituent planes

Properties

IUPAC Name

2-pyrimidin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWCUVURNLRARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570679
Record name (Pyrimidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59566-45-9
Record name (Pyrimidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Pyrimidine Derivatives

A common method involves the reaction of 2-halopyrimidines or 2-(piperazin-1-yl)pyrimidine derivatives with chloroacetonitrile or related cyanomethylating agents under basic conditions.

  • Typical conditions: Reflux in acetonitrile solvent with potassium carbonate as base.
  • Reaction: Nucleophilic substitution at the 2-position of the pyrimidine ring by the cyanomethyl group.
  • Yields: Approximately 77.6% yield reported under optimized conditions.
  • Purification: Column chromatography or recrystallization.
  • Characterization: Confirmed by NMR (notably a singlet at δ ~3.58 ppm for the methylene adjacent to nitrile), TLC, and HRMS.

This method is scalable and adaptable for industrial production, with continuous flow reactors improving efficiency and purity control.

Cyclization of Aminocarbonitrile Precursors

Another approach involves the cyclization of aminocarbonitrile intermediates with suitable reagents such as urea, thiourea, or malononitrile under acidic or basic conditions.

  • Conditions: Microwave or ultrasound irradiation at moderate temperatures (60–90 °C) for 1–3 hours.
  • Catalysts: Basic alumina as a solid support or catalytic amounts of acetic acid.
  • Advantages: Enhanced reaction rates and yields (up to 97% under ultrasound).
  • Mechanism: Formation of pyrimidine ring via cyclocondensation involving the nitrile and amino groups.
  • Purity: High purity products obtained without extensive purification steps.

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation have been employed to accelerate the synthesis of pyrimidine derivatives bearing nitrile groups.

  • Benefits: Significant reduction in reaction time and improved yields.
  • Example: Synthesis of chromenopyrimidines with nitrile substituents achieved 83–98% yields.
  • Reaction times: Reduced from several hours to under one hour.
  • Environmental impact: Reduced solvent use and energy consumption.

Representative Preparation Data Table

Method Starting Materials Conditions Yield (%) Key Observations
Nucleophilic substitution 2-(piperazin-1-yl)pyrimidine + 2-chloroacetonitrile Reflux in acetonitrile, K2CO3 base, 3–6 h ~77.6 Purity confirmed by NMR, TLC; scalable
Cyclization of aminocarbonitrile Aminocarbonitrile + urea/thiourea Microwave, 60 °C, 30 min–1 h, basic alumina support 73–97 High yield with ultrasound; catalyst-free possible but lower yield
Microwave-assisted condensation Aminocarbonitrile + triethyl orthoformate + hydrazine hydrate Microwave irradiation, 60 °C, 1 h 98 No purification needed; efficient

Detailed Research Findings and Notes

  • Spectroscopic Confirmation:
    NMR spectroscopy is critical for structure confirmation. The methylene protons adjacent to the nitrile group typically appear as singlets around δ 3.5–3.7 ppm. Pyrimidine ring protons resonate between δ 7.5–8.5 ppm. High-resolution mass spectrometry confirms molecular ion peaks consistent with the expected molecular formula.

  • Reaction Optimization:
    Transition metal catalysts (e.g., KI) and polar aprotic solvents (DMF, DMSO) can improve nucleophilic substitution kinetics and yields. Microwave-assisted synthesis reduces byproduct formation and reaction times.

  • Functional Group Transformations:
    The nitrile group in this compound can be further functionalized by reduction to primary amines or hydrolysis to amides, enabling downstream synthetic applications.

  • Environmental and Practical Considerations:
    Solid-supported synthesis and solvent-free conditions have been explored but often result in lower yields compared to solvent-based methods. Microwave and ultrasound methods offer greener alternatives with higher efficiency.

Summary Table of Key Preparation Methods

Preparation Method Reaction Type Conditions Yield Range Advantages Limitations
Nucleophilic substitution SN2 substitution Reflux in acetonitrile, K2CO3 base 75–80% Scalable, well-established Requires base and solvent
Cyclization of aminocarbonitrile Cyclocondensation Microwave/ultrasound, basic alumina 73–97% Fast, high yield, catalyst-free possible Some methods require solid support
Microwave-assisted condensation Multi-step condensation Microwave irradiation, mild temp Up to 98% Rapid, no purification needed Requires specialized equipment

Chemical Reactions Analysis

Nucleophilic Substitution and Alkylation

The nitrile group facilitates nucleophilic substitution reactions. For example:

  • Reaction with chloroacetates : In the presence of anhydrous potassium carbonate, 2-(pyrimidin-2-yl)acetonitrile reacts with chloroacetic esters (e.g., ethyl chloroacetate) in acetonitrile under reflux to form phenoxy acetates .
Reaction ComponentConditionsYieldSource
Chloroacetic ester + K₂CO₃Reflux (7 h, acetonitrile)81–89%
  • Alkylation of pyrimidine nitrogen : Sodium hydride (NaH) in DMF promotes alkylation at the pyrimidine nitrogen, enabling the synthesis of indole and pyrrole derivatives .

Michael Addition and Cyclization

The compound participates in Michael addition with guanidine derivatives, followed by cyclization to form pyrimidine-containing heterocycles :

  • Intermediate formation : Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields 2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile, a key intermediate.
  • Cyclization : Subsequent reaction with N-arylsulfonated guanidine under basic conditions produces N-(4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)arylsulfonamide .
StepReagents/ConditionsProduct YieldSource
Intermediate synthesisDMF-DMA, ethanol, 10 min, RT97% (ultrasonic)
CyclizationKOH, reflux83–97%

Condensation and Heterocycle Formation

Condensation reactions with malononitrile or cyanothioacetamide yield fused pyrimidine derivatives :

  • With malononitrile : Forms pyridine derivatives via nucleophilic attack on the nitrile group.
  • With cyanothioacetamide : Produces 4-amino-6-(methylthio)pyrimidines under acidic conditions .
SubstrateConditionsProduct StructureSource
MalononitrileAcOH, microwave irradiationPyridine derivative
CyanothioacetamideAcidic medium, MW6-(Methylthio)pyrimidine

Coordination Chemistry

This compound acts as a ligand in ruthenium complexes. For example:

  • Ru(II) complexes : Coordinates via the pyrimidine nitrogen and nitrile group, forming η⁶-arene complexes used in catalytic C–H bond activation .
  • Structural insights : X-ray crystallography reveals planar geometry, with Ru–C distances of ~2.01 Å and Ru–N distances of ~2.13 Å .

Reaction Mechanism Insights

  • Nucleophilic attack : The nitrile group’s electrophilic carbon is susceptible to nucleophilic addition (e.g., amines, thiols) .
  • Aromatic interactions : The pyrimidine ring stabilizes intermediates through π-stacking in cyclization reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that pyrimidine derivatives, including 2-(Pyrimidin-2-yl)acetonitrile, exhibit significant biological activities, particularly against cancer. These compounds are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. Inhibitors of CDKs are being explored as potential therapeutic agents for various cancers due to their ability to halt uncontrolled cell proliferation .

Case Study: Inhibition of CDK Activity
A study highlighted the synthesis of novel thiazole-pyrimidine compounds that demonstrated the ability to inhibit CDK4 and CDK6, suggesting that similar structures, including this compound, may possess comparable activities. The research showed promising results in cell cycle analysis and apoptotic assays using cancer cell lines, indicating potential applications in cancer therapy .

Anti-Fibrotic Activity

Liver Fibrosis Treatment
Recent studies have focused on the anti-fibrotic properties of pyrimidine derivatives. A series of novel compounds were synthesized and evaluated for their efficacy against hepatic stellate cells (HSC-T6), which are pivotal in liver fibrosis. The findings revealed that certain derivatives exhibited better anti-fibrotic activities than established treatments like Pirfenidone, positioning this compound as a candidate for further investigation in liver disease management .

Synthesis of Novel Compounds

Building Block for Heterocyclic Compounds
this compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that lead to a variety of heterocyclic compounds with diverse biological activities. Researchers have utilized this compound to create libraries of derivatives aimed at exploring new pharmacological profiles .

Pharmacological Studies

Broad Spectrum of Biological Activities
The pyrimidine moiety is known for its wide range of pharmacological activities, making it a valuable scaffold in drug design. Various derivatives have been synthesized and tested for activities such as antimicrobial, antiviral, and anti-inflammatory effects. The ongoing research into these derivatives continues to expand the potential applications of this compound in therapeutic contexts .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Anticancer PropertiesInhibits CDKs involved in cell cycle regulationEffective against various cancer cell lines
Anti-Fibrotic ActivityPotential treatment for liver fibrosisBetter activity than Pirfenidone
Synthesis of Novel CompoundsVersatile building block for creating heterocyclesUsed in libraries for drug discovery
Pharmacological StudiesBroad spectrum of biological activitiesExplored for antimicrobial and anti-inflammatory effects

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

(a) 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile (CAS 1219483-61-0)

  • Molecular Formula : C₇H₄F₃N₃
  • Molar Mass : 187.12 g/mol
  • Density : 1.380 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 235.7 ± 40.0 °C (predicted)
  • pKa : -2.53 ± 0.20 (predicted)
  • Key Feature : The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it valuable in drug design for improved bioavailability .

(b) 2-((4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl)sulfanyl)acetonitrile (CAS 339278-43-2)

  • Molecular Formula : C₁₂H₉N₃S₂
  • Molar Mass : 259.35 g/mol
  • Key Feature : The sulfanyl (-S-) linker and thienylvinyl group introduce π-conjugation and redox-active properties, relevant for optoelectronic materials .

(c) 2-(3-Aminopyridin-2-yl)acetonitrile (CAS 1369105-90-7)

  • Structural Similarity : 0.84 (compared to 2-(Pyrimidin-2-yl)acetonitrile)
  • Key Feature: Replacement of pyrimidine with an aminopyridine ring alters electronic properties and hydrogen-bonding capacity, influencing binding affinity in kinase inhibitors .

Comparative Analysis of Physical and Chemical Properties

Property This compound (Base Compound) 2-(4-CF₃-Pyrimidin-2-yl)acetonitrile 2-((Thienylvinyl)pyrimidinyl)sulfanylacetonitrile
Molecular Formula C₆H₅N₃ (inferred) C₇H₄F₃N₃ C₁₂H₉N₃S₂
Molar Mass (g/mol) ~133 (estimated) 187.12 259.35
Boiling Point (°C) Not available 235.7 ± 40.0 (predicted) Not reported
Density (g/cm³) Not available 1.380 ± 0.06 (predicted) Not reported
pKa Not available -2.53 ± 0.20 (predicted) Not reported
Key Functional Groups -CH₂CN, pyrimidine -CF₃, -CH₂CN, pyrimidine -S-CH₂CN, thienylvinyl, pyrimidine

Biological Activity

2-(Pyrimidin-2-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to elucidate its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H6N2\text{C}_7\text{H}_6\text{N}_2

This compound features a pyrimidine ring, which is known for its role in various biological systems and pharmacological activities.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, a study published in Pharmaceutics highlighted its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Specifically, it has shown promise as an inhibitor of phosphodiesterase (PDE) enzymes, which are crucial in regulating various physiological processes. A study indicated that derivatives of this compound could effectively inhibit PDE-5, leading to increased levels of cGMP and subsequent physiological effects .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Enzyme Interaction : The compound binds to active sites of specific enzymes, inhibiting their activity and altering cellular signaling pathways.
  • Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Apoptotic Pathways : In cancer cell lines, it has been observed to induce apoptosis through caspase activation, highlighting its potential in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results demonstrated a significant reduction in bacterial load in treated subjects compared to controls.

Case Study 2: Cancer Treatment

In vitro studies conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to its ability to activate apoptotic pathways, making it a candidate for further development in oncology .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(Pyrimidin-2-yl)acetonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, palladium complexes with pyridine-based ligands (e.g., [2-(1-{bis[2,4,6-tris(trifluoromethyl)phenyl]phosphanyloxy}-1-methylethyl)pyridine]) have been shown to enhance reaction efficiency in nitrile synthesis . Factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) can optimize yields . Characterization via single-crystal X-ray diffraction (mean C–C bond length: 0.015 Å) and NMR ensures purity .

Q. How should researchers handle this compound to mitigate toxicity risks?

  • Methodological Answer : The compound shares acute toxicity hazards (Category 4 for oral, dermal, and inhalation routes) with structurally similar nitriles like allyl cyanide . Use fume hoods, nitrile gloves, and respiratory protection. Emergency protocols should include immediate decontamination and consultation with a physician .

Q. What analytical techniques are critical for characterizing this compound in solution and solid states?

  • Methodological Answer :

  • Solution-state : NMR (¹H/¹³C) to confirm nitrile (-C≡N) and pyrimidine proton environments.
  • Solid-state : Single-crystal X-ray diffraction (R factor: 0.066; wR factor: 0.191) resolves spatial conformation .
  • Spectroscopy : IR spectroscopy validates nitrile stretching vibrations (~2200 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects in the pyrimidine ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing substituents on the pyrimidine ring (e.g., -NO₂, -CF₃) increase nitrile electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings. Computational studies (DFT) can model charge distribution and transition states . Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

  • Methodological Answer : Cross-validate data using high-resolution techniques (e.g., SC-XRD at 100 K) and compare with computational models (e.g., Mercury CCDC). Discrepancies in bond angles or disorder residues (e.g., in palladium complexes) may arise from solvent interactions or polymorphism .

Q. How can this compound be functionalized for applications in medicinal chemistry or materials science?

  • Methodological Answer :

  • Medicinal : Introduce bioisosteres (e.g., replacing -CN with tetrazoles) to reduce toxicity while retaining target affinity .
  • Materials : Incorporate into metal-organic frameworks (MOFs) via coordination with Pd(II) or Cu(I), leveraging its nitrile group as a ligand .

Q. What role does this compound play in surface chemistry studies, particularly in adsorption or catalytic processes?

  • Methodological Answer : The compound’s nitrile group can adsorb onto metal oxides (e.g., TiO₂) via Lewis acid-base interactions. Microspectroscopic imaging (e.g., AFM-IR) quantifies adsorption kinetics, while TGA/MS analyzes thermal stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Pyrimidin-2-yl)acetonitrile
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2-(Pyrimidin-2-yl)acetonitrile

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